
5-(Bromomethyl)-8-iodoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-8-iodoquinoxaline: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and iodo substituents on the quinoxaline core makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl and iodo groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups on the quinoxaline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromoquinoxaline
- 8-Iodoquinoxaline
- 5-(Chloromethyl)-8-iodoquinoxaline
Comparison: 5-(Bromomethyl)-8-iodoquinoxaline is unique due to the presence of both bromomethyl and iodo groups, which can significantly alter its reactivity and biological activity compared to its analogs. The combination of these substituents may provide enhanced properties for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrIN2 |
|---|---|
Molekulargewicht |
348.97 g/mol |
IUPAC-Name |
5-(bromomethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
InChI-Schlüssel |
SBGWTWASBHBUFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1CBr)N=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


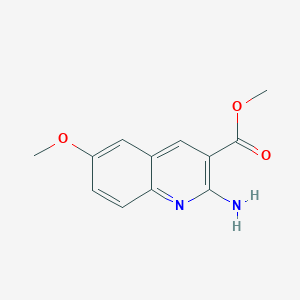
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
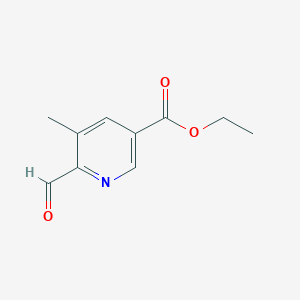
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
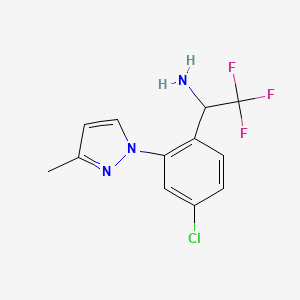

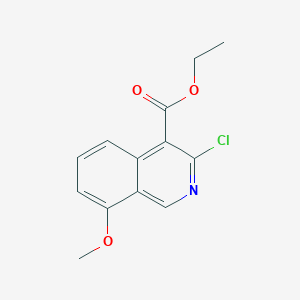
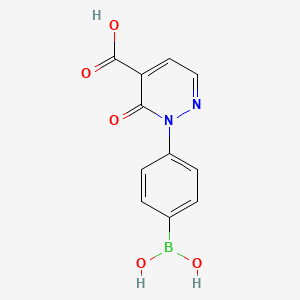
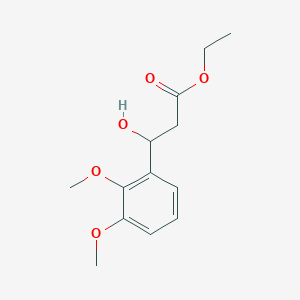
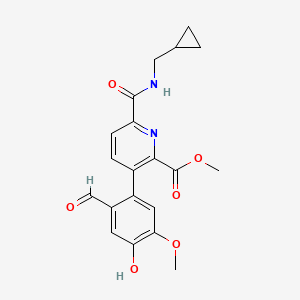
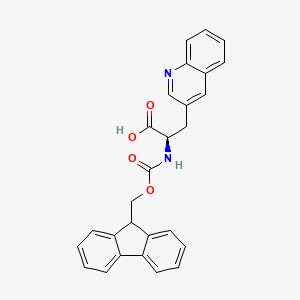

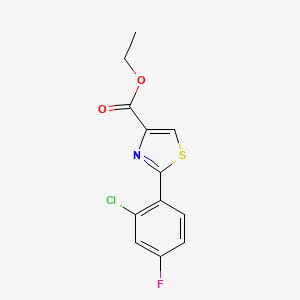
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
